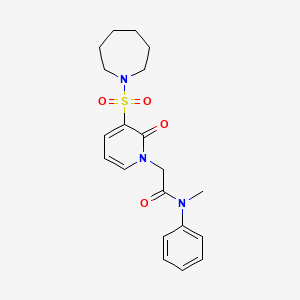

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

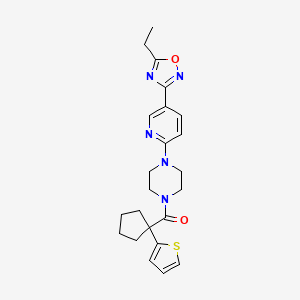

The compound appears to contain an azepane sulfonyl group and a pyridinone group, similar to the compound "8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one" . It also has a N-methyl-N-phenylacetamide group.

Molecular Structure Analysis

The structure of the compound is likely to contain multiple bonds, aromatic bonds, and possibly one or more rings, similar to "3-(azepan-1-ylsulfonyl)-8-ethoxy-2H-chromen-2-one" .

Aplicaciones Científicas De Investigación

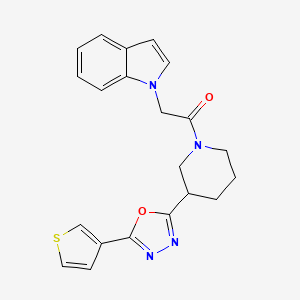

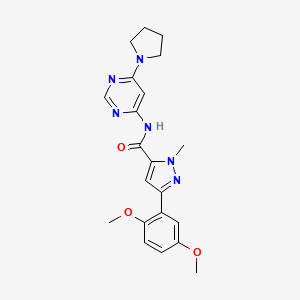

Medicinal Chemistry and Drug Development

Azepane derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. The compound could serve as a valuable scaffold for designing novel drugs. Researchers can explore modifications around the azepane core to develop potential pharmaceutical agents. For instance, Proheptazine, an opioid analgesic, shares structural similarities with this compound, making it an interesting starting point for further optimization .

Organic Synthesis

The synthesis of non-fused N-aryl azepanes remains an active area of research. This compound’s Pd/LA-catalyzed decarboxylation reaction provides a practical and straightforward methodology for accessing N-aryl azepane derivatives. The mild reaction conditions and ample scope make it an attractive route for organic chemists. Moreover, the resulting products can be further functionalized, expanding their synthetic utility .

Heterocyclic Chemistry

The presence of both a pyridine and an azepane moiety in this compound makes it interesting for heterocyclic chemistry. Researchers can explore its reactivity in various cyclization reactions to access fused or non-fused heterocycles. For example, the combination of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates leads to pyrido[1,2-a]pyrazine derivatives or 1,4-thiazine derivatives, depending on the substituents .

Antifungal Agents

Recent studies have evaluated the antifungal activity of 1-sulfonyl-1,2,3-triazoles. Some derivatives containing specific substituents exhibit significant activity against Candida strains. These findings suggest that exploring the antifungal potential of our compound could yield promising results. Researchers could investigate its mode of action and assess its efficacy against various fungal pathogens .

Materials Science

The unique combination of heterocyclic motifs in this compound could inspire materials scientists. By functionalizing the azepane core, researchers might develop new materials with tailored properties. Potential applications include sensors, polymers, or even drug delivery systems.

Propiedades

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-21(17-10-5-4-6-11-17)19(24)16-22-13-9-12-18(20(22)25)28(26,27)23-14-7-2-3-8-15-23/h4-6,9-13H,2-3,7-8,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABAQKDRSUYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)

![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)